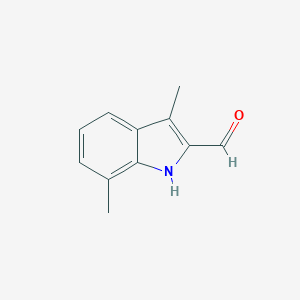

3,7-Dimethyl-1H-indole-2-carbaldehyde

Descripción general

Descripción

3,7-Dimethyl-1H-indole-2-carbaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethyl-1H-indole-2-carbaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this compound, the starting materials would include 3,7-dimethylphenylhydrazine and an appropriate aldehyde.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 3,7-Dimethyl-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: 3,7-Dimethyl-1H-indole-2-carboxylic acid.

Reduction: 3,7-Dimethyl-1H-indole-2-methanol.

Substitution: Various substituted indole derivatives depending on the electrophile used.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

3,7-Dimethyl-1H-indole-2-carbaldehyde is primarily utilized as a key intermediate in the synthesis of pharmaceuticals. Its derivatives have been investigated for their potential in treating neurological disorders. The compound's structure facilitates modifications that enhance drug efficacy and bioavailability. Notably, research has indicated that indole derivatives can exhibit neuroprotective effects and influence neurotransmitter systems, making them valuable in developing treatments for conditions such as depression and anxiety .

Flavor and Fragrance Industry

The compound's aromatic properties make it a vital ingredient in the flavor and fragrance industry. It is employed to create specific flavor profiles and fragrances that appeal to consumers. The unique scent characteristics of this compound allow formulators to enhance product offerings in perfumes, cosmetics, and food products. Its ability to blend well with other fragrance components contributes to its popularity among perfumers .

Biochemical Research

In biochemical research, this compound serves as a building block for synthesizing various indole derivatives. These derivatives are crucial for studying biological pathways and developing new therapeutic agents. The compound's role in synthesizing compounds that interact with biological targets has made it significant in drug discovery and development processes . Furthermore, its derivatives are being explored for their potential anti-cancer properties, showcasing the compound's versatility in medicinal chemistry .

Material Science

The exploration of this compound in material science focuses on its potential applications in developing novel materials such as polymers and coatings. Researchers are investigating how modifications of this compound can lead to materials with enhanced durability and performance characteristics. Its incorporation into polymer matrices is expected to improve mechanical properties and thermal stability .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard reference material in chromatography techniques. This application aids in the accurate analysis of complex mixtures across various samples. By serving as a benchmark compound, it helps ensure consistency and reliability in analytical results .

Summary Table of Applications

| Application Area | Details |

|---|---|

| Pharmaceutical Development | Key intermediate for synthesizing drugs targeting neurological disorders |

| Flavor & Fragrance | Essential ingredient for creating unique flavor profiles and fragrances |

| Biochemical Research | Building block for indole derivatives; potential anti-cancer properties |

| Material Science | Development of advanced materials such as polymers and coatings |

| Analytical Chemistry | Standard reference material in chromatography for accurate analysis |

Case Study 1: Neuroprotective Properties

Research published in Journal of Medicinal Chemistry highlights the efficacy of indole derivatives derived from this compound in enhancing neuroprotective effects against oxidative stress-induced neuronal damage . The study emphasizes the importance of structural modifications on therapeutic outcomes.

Case Study 2: Flavor Profile Enhancement

A study conducted by Flavor & Fragrance Journal demonstrates how incorporating this compound into fragrance formulations significantly improved consumer acceptance ratings due to its unique scent profile . This underscores the compound's relevance in product formulation within the fragrance industry.

Case Study 3: Material Development

Investigations into polymer composites containing this compound reveal enhanced thermal stability and mechanical strength compared to traditional polymers without this compound . This advancement opens avenues for developing high-performance materials suitable for various applications.

Mecanismo De Acción

The mechanism of action of 3,7-Dimethyl-1H-indole-2-carbaldehyde is primarily related to its ability to interact with biological targets through its indole nucleus. The indole ring can bind to various receptors and enzymes, modulating their activity. For example, indole derivatives are known to inhibit enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells . The aldehyde group can also form covalent bonds with nucleophilic sites in proteins, potentially altering their function.

Comparación Con Compuestos Similares

1H-Indole-3-carbaldehyde: Another indole derivative with similar chemical properties but different substitution patterns.

2,3-Dimethylindole: A structurally related compound with methyl groups at different positions on the indole ring.

Uniqueness: 3,7-Dimethyl-1H-indole-2-carbaldehyde is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of methyl groups at the 3 and 7 positions can affect the electron density of the indole ring, potentially enhancing its interactions with biological targets compared to other indole derivatives .

Actividad Biológica

3,7-Dimethyl-1H-indole-2-carbaldehyde is a notable derivative of indole, a compound recognized for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Overview of this compound

This compound possesses a unique substitution pattern that influences its reactivity and biological activity. The compound is characterized by its indole nucleus, which is known to interact with various biological targets, including enzymes and receptors involved in critical cellular processes .

Targets and Interactions

The biological activity of this compound is primarily attributed to its ability to bind with high affinity to multiple receptors and enzymes. Indole derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells.

Biochemical Pathways

This compound influences various biochemical pathways, which may include:

- Antiviral Activity : Some indole derivatives exhibit inhibitory effects against viruses such as influenza A.

- Anticancer Activity : The compound has demonstrated antiproliferative effects against several cancer cell lines, indicating potential as an anticancer agent .

- Antimicrobial Properties : Research indicates significant antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) .

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In studies, it was found to have a minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA . The compound also exhibited activity against other pathogens such as Candida albicans, with varying degrees of effectiveness depending on the specific strain tested.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 0.98 |

| Escherichia coli | >100 |

| Candida albicans | 7.80 |

Anticancer Activity

In vitro studies have reported that this compound can inhibit the growth of cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The compound's mechanism appears to involve modulation of cell signaling pathways and gene expression changes that favor apoptosis in malignant cells.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and related compounds:

- Antibacterial Activity : A study highlighted that derivatives similar to this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Compounds were synthesized and evaluated for their efficacy against various strains, with some achieving MIC values as low as 1 μg/mL against resistant strains .

- Cytotoxicity Assays : In research focusing on cytotoxic effects, several synthesized indole derivatives were tested for their ability to inhibit cell proliferation across different cancer cell lines. Compounds exhibited varying levels of cytotoxicity, with some showing preferential inhibition towards rapidly dividing cells compared to normal fibroblasts .

- Molecular Docking Studies : Molecular docking studies have been conducted to predict the binding affinity of this compound with specific proteins involved in disease pathways. These studies support the hypothesis that this compound may serve as a lead structure for drug development targeting specific biological functions .

Propiedades

IUPAC Name |

3,7-dimethyl-1H-indole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-7-4-3-5-9-8(2)10(6-13)12-11(7)9/h3-6,12H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFMJRJKKDWLVBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=C(N2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80590777 | |

| Record name | 3,7-Dimethyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1463-72-5 | |

| Record name | 3,7-Dimethyl-1H-indole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80590777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.